5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-5-oxopentanoic acid
Overview
Description
The compound “3‑(3,4-Dihydroisoquinolin-2(1H)‑ylsulfonyl)benzoic Acid” is a highly potent and selective inhibitor of the Type 5 17-β-Hydroxysteroid Dehydrogenase AKR1C3, a target of interest in both breast and prostate cancer . It’s worth noting that the structure of this compound is similar to the one you’re asking about, but they are not identical.
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolines, a core structure in your compound, has been studied extensively. For example, Tf2O promotes a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation .
Molecular Structure Analysis
The molecular structure of these compounds plays a crucial role in their activity. For instance, in the case of “3‑(3,4-Dihydroisoquinolin-2(1H)‑ylsulfonyl)benzoic Acid”, the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and varied. For instance, acetic acid promotes a one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. For instance, “5-(3,4-DIHYDROISOQUINOLIN-2(1H)-YLSULFONYL)THIOPHENE-3-CARBOXYLIC ACID” has a molecular weight of 323.39 and a molecular formula of C14H13NO4S2 .
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(9-15(18)19)8-14(17)16-7-6-12-4-2-3-5-13(12)10-16/h2-5,11H,6-10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIXNJHZOCTAQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC2=CC=CC=C2C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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